4,5,6,7-Tetrahydrofuro[2,3-C]pyridine

Lipophilicity Drug-likeness CNS drug design

4,5,6,7-Tetrahydrofuro[2,3-C]pyridine is a saturated bicyclic heterocycle composed of a tetrahydropyridine ring fused to a furan moiety at the [2,3-c] junction. With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, this secondary amine presents a single hydrogen-bond donor, two hydrogen-bond acceptors, and a computed XlogP of 0.4, indicating moderate hydrophilicity relative to its regioisomeric counterpart.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 721927-08-8
Cat. No. B3193491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
CAS721927-08-8
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CO2
InChIInChI=1S/C7H9NO/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2
InChIKeyZKAYEFAKZWTAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydrofuro[2,3-C]pyridine (CAS 721927-08-8): A Saturated Bicyclic Amine Scaffold for Heterocycle-Based Drug Discovery


4,5,6,7-Tetrahydrofuro[2,3-C]pyridine is a saturated bicyclic heterocycle composed of a tetrahydropyridine ring fused to a furan moiety at the [2,3-c] junction. With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, this secondary amine presents a single hydrogen-bond donor, two hydrogen-bond acceptors, and a computed XlogP of 0.4, indicating moderate hydrophilicity relative to its regioisomeric counterpart . The scaffold provides three diversification points and can be synthesized via a one-pot multicomponent reaction from readily accessible aminopentynoate, aldehyde, and isocyanoacetamide building blocks in good to excellent yields [1]. Its saturated nature confers conformational flexibility distinct from the fully aromatic furo[2,3-c]pyridine core, which is exploited in kinase inhibitor design, while its specific [2,3-c] ring junction—positioning the basic nitrogen para to the furan oxygen—differentiates it from the more common [3,2-c] regioisomer in both physicochemical properties and pharmacological applications [2].

Why 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine Cannot Be Replaced by Regioisomeric or Heteroatom Analogs in Procurement Decisions


The tetrahydrofuropyridine scaffold exists in multiple regioisomeric forms—principally [2,3-c] and [3,2-c]—as well as heteroatom variants such as tetrahydrothieno[2,3-c]pyridine and tetrahydropyrrolo[2,3-c]pyridine. Although these analogs share the same molecular formula (C₇H₉NO) or differ by a single heteroatom substitution, the position of the ring nitrogen relative to the furan oxygen fundamentally alters key selection parameters: (i) the computed XlogP differs by approximately 0.85 log units between the [2,3-c] (XlogP 0.4) and [3,2-c] (XlogP ~1.25) regioisomers, impacting CNS drug-likeness scoring ; (ii) the scaffold's nitrogen placement dictates the regiochemistry of further derivatization, as the [2,3-c] isomer places the amine at the 6-position, affording a distinct vector angle for substitution compared to the 5-position amine of the [3,2-c] isomer [1]; (iii) biological target engagement diverges, with the [2,3-c] scaffold appearing in crystallographically validated PARP-1 inhibitors [2] while the [3,2-c] scaffold features prominently in JAK2 inhibitor series reaching sub-nanomolar potency (IC₅₀ 0.7 nM) [3]. Consequently, substituting one regioisomer for another without re-optimizing the entire synthetic route and SAR program introduces significant risk of loss of target affinity, altered ADME properties, or synthetic failure.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine Against Closest Analogs


Regioisomeric Differentiation in Lipophilicity: [2,3-c] vs. [3,2-c] Tetrahydrofuropyridine XlogP Comparison

The [2,3-c] regioisomer of tetrahydrofuropyridine (CAS 721927-08-8) exhibits a computed XlogP of 0.4, which is approximately 0.85 log units lower than the 1.25 logP reported for the [3,2-c] regioisomer (CAS 150322-87-5) . This lower lipophilicity positions the [2,3-c] scaffold more favorably within CNS drug-like chemical space (typically XlogP 1–3), potentially offering superior solubility and reduced hERG binding risk compared to the more lipophilic [3,2-c] regioisomer. The difference arises from the distinct spatial arrangement of the basic nitrogen relative to the furan oxygen, which alters the overall dipole moment and hydrogen-bonding capacity of the molecule.

Lipophilicity Drug-likeness CNS drug design

Crystallographically Validated PARP-1 Engagement: [2,3-c] Scaffold in a Co-crystal Structure with Poly(ADP-ribose) Polymerase 1

The 4,5,6,7-tetrahydrofuro[2,3-c]pyridine scaffold is a core component of the PARP-1 inhibitor ligand 6-fluoranyl-2-(4,5,6,7-tetrahydrofuro[2,3-c]pyridin-2-yl)-1H-benzimidazole-4-carboxamide, which is co-crystallized with the PARP-1 catalytic domain at 2.40 Å resolution (PDB ID: 5XSU) [1]. This provides direct structural evidence that the [2,3-c] scaffold can productively occupy the nicotinamide-binding pocket of PARP-1. While the primary publication describing this series (Eur. J. Med. Chem. 2018, 145, 389–403) emphasizes the tetrahydrothienopyridin-2-yl core with the best compound achieving IC₅₀ values of 18 nM (PARP-1) and 42 nM (PARP-2), the deposition of the furo[2,3-c] analog in a high-resolution co-crystal structure indicates that the oxygen-containing scaffold is compatible with PARP-1 active-site geometry [2]. In contrast, the [3,2-c] regioisomer has not been reported in any PARP-1 co-crystal structure, suggesting a scaffold-specific preference for the [2,3-c] ring junction in this target class.

PARP-1 inhibition DNA damage repair X-ray crystallography

Distinct Acid-Catalyzed Dimerization Behavior: 6-Methyl-[2,3-c] vs. 5-Methyl-[3,2-c] Tetrahydrofuropyridine

A comparative study by the Shiotani group demonstrated that 6-methyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (bearing the [2,3-c] scaffold) and 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (the [3,2-c] regioisomer) undergo acid-catalyzed dimerization via distinct mechanistic pathways when treated with hydrochloric acid [1]. The [2,3-c] isomer yields dimeric products 4a–d, while the [3,2-c] isomer yields dimers 3a–d, with each set exhibiting different structural connectivities confirmed by spectroscopic characterization. This divergent reactivity under acidic conditions indicates that the position of the ring nitrogen critically influences the electrophilic aromatic substitution pattern on the furan ring, which has direct implications for both storage stability and the design of acid-mediated coupling reactions during synthesis. No analogous dimerization study has been reported for the tetrahydrothieno[2,3-c]pyridine analog, making this a unique differentiating reactivity profile for the furo[2,3-c] scaffold.

Chemical stability Dimerization Acidic hydrolysis Process chemistry

Multicomponent Synthetic Accessibility: One-Pot Access to Polysubstituted [2,3-c] Scaffolds in Good to Excellent Yields

The 4,5,6,7-tetrahydrofuro[2,3-c]pyridine scaffold can be assembled via a three-component reaction between an aminopentynoate, an aldehyde, and an α-isocyanoacetamide in toluene at reflux with ammonium chloride as catalyst, delivering polysubstituted products in good to excellent yields [1]. This method permits simultaneous introduction of substituents at positions 2, 3, and 6 of the bicyclic core, enabling rapid analog generation without protecting-group manipulations. In contrast, the [3,2-c] regioisomer is most commonly accessed via the Pictet–Spengler reaction of 2-(2-furyl)ethanamine derivatives with aldehydes, which typically proceeds in modest yields (e.g., ~26% for the 2-methyl derivative) . The multicomponent approach to the [2,3-c] scaffold thus provides a more convergent and higher-yielding entry into diversely substituted tetrahydrofuropyridines, which is a practical advantage for medicinal chemistry teams requiring rapid SAR exploration.

Multicomponent reaction Synthetic efficiency Library synthesis Diversity-oriented synthesis

Procurement-Relevant Application Scenarios for 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine Based on Differentiated Evidence


PARP-1 Inhibitor Lead Optimization Requiring a Crystallographically Validated Fragment

Medicinal chemistry teams pursuing PARP-1 inhibitors for oncology indications can prioritize 4,5,6,7-tetrahydrofuro[2,3-c]pyridine as a privileged fragment, given its presence in a 2.40 Å co-crystal structure with the PARP-1 catalytic domain (PDB 5XSU) [1]. The scaffold's XlogP of 0.4 offers a favorable starting point for balancing cellular permeability with aqueous solubility in the PARP-1 inhibitor chemical space, where many clinical candidates (e.g., olaparib, niraparib) feature moderate lipophilicity. Procurement of this specific regioisomer ensures that the key hydrogen-bond interactions observed in the co-crystal structure are preserved, whereas the [3,2-c] regioisomer would require de novo structural biology validation before committing to a lead series.

Diversity-Oriented Synthesis and Fragment Library Construction

The multicomponent synthesis of the [2,3-c] scaffold—delivering three diversity points in a single step with good to excellent yields—enables efficient construction of fragment libraries or focused compound collections [2]. For organizations building proprietary screening decks, the higher synthetic throughput of the [2,3-c] scaffold compared to the stepwise Pictet–Spengler approach required for the [3,2-c] regioisomer translates to lower cost per compound and faster library completion. The scaffold's secondary amine also serves as a direct handle for amide coupling, sulfonylation, or reductive amination, further expanding accessible chemical space without additional deprotection steps.

CNS Drug Discovery Programs Prioritizing Low Lipophilicity Scaffolds

With an XlogP of 0.4—approximately 0.85 log units lower than the [3,2-c] regioisomer—the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine scaffold aligns with CNS multiparameter optimization (MPO) guidelines that favor lower lipophilicity to reduce hERG binding, metabolic clearance, and phospholipidosis risk . Neuroscience teams designing kinase inhibitors, GPCR ligands, or epigenetic modulators can exploit this scaffold's favorable starting lipophilicity while using the three diversity points from the multicomponent synthesis to fine-tune target potency and brain penetration. The same property also benefits peripheral anti-inflammatory programs where high solubility and low plasma protein binding are critical.

Chemical Process Development Requiring Defined Acid-Stability Profiles

Process chemists scaling up reactions involving tetrahydrofuropyridine intermediates can reference the acid-catalyzed dimerization behavior of the [2,3-c] scaffold, which has been experimentally characterized alongside the [3,2-c] regioisomer [3]. This head-to-head stability data supports informed solvent and pH selection during workup procedures, salt formation, and long-term storage condition optimization. The defined degradation pathway allows for setting appropriate quality-control specifications and impurity limits, which is a regulatory prerequisite for GMP manufacturing of advanced intermediates.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.